1-Cyclohexylimidazolidine-2,4,5-trione

MCH1R antagonist anti-obesity melanin-concentrating hormone receptor

1-Cyclohexylimidazolidine-2,4,5-trione is the specific N1-cyclohexyl-substituted imidazolidine-2,4,5-trione required for MCH1R-targeted medicinal chemistry. Unlike N1-alkyl or N1-aryl analogs, this scaffold enables patent-defined MCH1R antagonist optimization. The α,β-diketone moiety provides unique oxidative cleavage and condensation reactivity inaccessible to hydantoin derivatives. Procure this ≥95% pure building block to ensure synthetic fidelity and consistent target engagement in your MCH1R screening cascade.

Molecular Formula C9H12N2O3
Molecular Weight 196.206
CAS No. 4796-22-9
Cat. No. B2716961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexylimidazolidine-2,4,5-trione
CAS4796-22-9
Molecular FormulaC9H12N2O3
Molecular Weight196.206
Structural Identifiers
SMILESC1CCC(CC1)N2C(=O)C(=O)NC2=O
InChIInChI=1S/C9H12N2O3/c12-7-8(13)11(9(14)10-7)6-4-2-1-3-5-6/h6H,1-5H2,(H,10,12,14)
InChIKeyGTRAYSWZNRCJMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexylimidazolidine-2,4,5-trione (CAS 4796-22-9) Sourcing Guide: Compound Class, Scaffold Identity, and Procurement Specifications


1-Cyclohexylimidazolidine-2,4,5-trione (CAS 4796-22-9) is a cyclic urea derivative within the imidazolidine-2,4,5-trione class, possessing a cyclohexyl substituent at the N1 position [1]. This compound bears structural resemblance to hydantoins (imidazolidine-2,4-diones) but features a distinctive α,β-diketone moiety that imparts differentiated chemical reactivity . Its scaffold is recognized within patent literature for pharmaceutical utility, most notably as a synthetic building block in the preparation of substituted N-cyclohexylimidazolinones with MCH1R (melanin-concentrating hormone receptor 1) antagonist activity [2].

Why 1-Cyclohexylimidazolidine-2,4,5-trione Cannot Be Replaced by Generic Imidazolidinetriones: Evidence-Based Selection Rationale


Imidazolidine-2,4,5-triones are not functionally interchangeable; substituent identity critically dictates both chemical reactivity and biological target engagement. Within patent disclosures, the N1-cyclohexyl motif—as found in 1-cyclohexylimidazolidine-2,4,5-trione—confers distinct binding properties toward melanin-concentrating hormone receptor 1 (MCH1R) compared to N1-alkyl or N1-aryl substituted analogs [1]. Furthermore, structurally related 1,3-disubstituted imidazolidine-2,4,5-triones exhibit highly variable inhibitory potency across diverse enzyme targets, with IC₅₀ values ranging over two orders of magnitude depending on substitution pattern [2]. Procurement of an unverified analog lacking the specific N1-cyclohexyl substitution therefore risks both synthetic fidelity and target engagement profile integrity.

1-Cyclohexylimidazolidine-2,4,5-trione Differentiation Evidence: Comparative Analysis with Structural Analogs


MCH1R Antagonist SAR: Structural Preference for N-Cyclohexyl Substitution Over N-Alkyl and N-Aryl Analogs

Patent disclosure US20050176795 identifies N-cyclohexylimidazolinones—for which 1-cyclohexylimidazolidine-2,4,5-trione serves as a synthetic precursor or structural congener—as preferred MCH1R antagonists [1]. The cyclohexyl-substituted scaffold is distinguished from N-alkyl and N-aryl variants described in prior art (WO 03/057220, WO 2004/11438) based on its MCH-modulatory effect and therapeutic application in weight reduction, obesity, and diabetes indications [1]. While the patent does not disclose discrete IC₅₀ values for 1-cyclohexylimidazolidine-2,4,5-trione itself, the SAR rationale establishes a class-level preference for the cyclohexyl substitution pattern.

MCH1R antagonist anti-obesity melanin-concentrating hormone receptor

Imidazolidine-2,4,5-trione Class Potency: Broad Pharmacological Differentiation Across Enzyme Targets

The imidazolidine-2,4,5-trione scaffold is documented across distinct therapeutic targets, with potency varying markedly by substituent identity. In pyruvate carboxylase (PC) inhibition, alkyl 2-(2,4,5-trioxo-3-substituted imidazolidin-1-yl)acetates exhibit IC₅₀ values between 3 and 12 μM [1]. In cholinergic enzyme inhibition, 1,3-substituted imidazolidine-2,4,5-triones achieve IC₅₀ values as low as 1.66 μmol/L against acetylcholinesterase, exceeding the potency of rivastigmine and galanthamine [2]. These data establish the imidazolidine-2,4,5-trione core as a privileged scaffold, with the N1-cyclohexyl substitution representing a distinct chemical space within this class.

pyruvate carboxylase acetylcholinesterase enzyme inhibition

Procurement-Relevant Identity Verification: Multi-Vendor Catalog Authentication and CAS Consistency

1-Cyclohexylimidazolidine-2,4,5-trione (CAS 4796-22-9) is consistently catalogued across multiple reputable chemical suppliers including Biosynth (via CymitQuimica), Enamine, and Leyan, all reporting ≥95% purity specifications [1]. Cross-verification of CAS registry (4796-22-9) with alternate catalog numbers (MFCD11205056, EN300-29231, HY-W183693) confirms unambiguous compound identity and commercial availability [2]. This multi-vendor consistency is a critical procurement criterion, distinguishing well-characterized building blocks from poorly validated or single-sourced chemical entities.

chemical procurement CAS registry vendor validation

Scaffold Distinction: Imidazolidine-2,4,5-trione α,β-Diketone Reactivity Versus Hydantoin (Imidazolidine-2,4-dione) Analogs

1-Cyclohexylimidazolidine-2,4,5-trione contains an α,β-diketone moiety (2,4,5-trione) that confers distinct chemical reactivity compared to the more common hydantoin (imidazolidine-2,4-dione) scaffold . This additional carbonyl functionality enables oxidative cleavage pathways and participation in condensation reactions that are inaccessible to hydantoins [1]. The cyclohexyl substituent at N1 further differentiates this compound from both hydantoins and other imidazolidinetriones with alternative N-substitution, providing a unique combination of the electron-deficient trione core and hydrophobic cyclohexyl domain.

chemical reactivity diketone hydantoin oxidation

1-Cyclohexylimidazolidine-2,4,5-trione (CAS 4796-22-9): Primary Application Scenarios for Research and Industrial Procurement


MCH1R Antagonist Drug Discovery: Synthetic Precursor for N-Cyclohexylimidazolinone Lead Optimization

As established in patent US20050176795, N-cyclohexyl-substituted imidazolinones exhibit MCH1R antagonism relevant to obesity and diabetes therapeutics [1]. 1-Cyclohexylimidazolidine-2,4,5-trione serves as a key synthetic intermediate or structural progenitor for generating and optimizing this chemotype. Procurement of this building block enables medicinal chemistry teams to explore SAR around the cyclohexyl-imidazolidinetrione core and prepare patent-protected analogs for in vitro MCH1R binding and functional assays.

Imidazolidinetrione Scaffold-Based Library Synthesis for Multi-Target Screening

The imidazolidine-2,4,5-trione core has demonstrated inhibitory activity across diverse enzyme targets including pyruvate carboxylase (IC₅₀ 3–12 μM) [2] and acetylcholinesterase (IC₅₀ as low as 1.66 μmol/L) [3]. 1-Cyclohexylimidazolidine-2,4,5-trione, with its N1-cyclohexyl substitution, represents a structurally differentiated entry point for generating focused compound libraries for screening against these and other targets where the trione pharmacophore has shown activity.

Synthetic Methodology Development Leveraging α,β-Diketone Reactivity

The 2,4,5-trione α,β-diketone moiety in 1-cyclohexylimidazolidine-2,4,5-trione provides distinct reactivity compared to hydantoin (2,4-dione) analogs . This functional group enables oxidative cleavage reactions and condensation chemistries that hydantoins cannot undergo. Researchers developing novel synthetic methodologies or preparing imidazolidine derivatives with unique oxidation states will find this compound a valuable substrate for reaction optimization studies.

Analytical Reference Standard for Imidazolidinetrione Characterization

With well-established CAS registry (4796-22-9) and cross-validated supplier catalogs from Biosynth, Enamine, and Leyan [4], 1-cyclohexylimidazolidine-2,4,5-trione serves as a reliable analytical reference for LC-MS, NMR, and other characterization workflows involving imidazolidinetrione-containing compounds. The commercial availability at ≥95% purity from multiple vendors ensures consistent quality for use as a system suitability standard or method development analyte.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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